2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(3Z)-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzoxazole ring, a morpholine moiety, and an indole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(3Z)-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazole ring, followed by the introduction of the sulfanyl group. The indole derivative is then synthesized and coupled with the benzoxazole intermediate. Finally, the morpholine moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially involving the morpholine and benzoxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications may include the development of new drugs targeting specific pathways or diseases. The compound’s structure suggests potential activity in areas such as anti-cancer or anti-inflammatory research.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide
- N’-[(3Z)-1-[(Morpholin-4-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(3Z)-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE features a unique combination of functional groups that may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new molecules with tailored activities.
Properties
Molecular Formula |
C22H21N5O4S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]iminoacetamide |
InChI |
InChI=1S/C22H21N5O4S/c28-19(13-32-22-23-16-6-2-4-8-18(16)31-22)24-25-20-15-5-1-3-7-17(15)27(21(20)29)14-26-9-11-30-12-10-26/h1-8,29H,9-14H2 |
InChI Key |
ZFDFUNJKCITWPW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC(=O)CSC4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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